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molecular formula C8H6IN3O2 B1445524 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1398534-56-9

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1445524
M. Wt: 303.06 g/mol
InChI Key: IBSQIBJAAZAPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877742B2

Procedure details

To a stirred suspension of sodium hydride (0.872 g, 21.80 mmol) in DMF (80 mL) was added 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (D16) (4.2 g, 14.53 mmol) predissolved in DMF (20 mL) dropwise over 30 mins at 0° C. The reaction mixture was then left stirring at 0° C. for 15 mins. After which, methyl iodide (1.090 mL, 17.44 mmol) was added and the resulting reaction mixture was stirred at 0° C. for ca. 1 hour. The reaction mixture was quenched with ammonium chloride solution (ca. 150 mL). The aqueous phase was extracted with ethyl acetate (3×80 mL). The combined organic phases were dried and concentrated. Another batch of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (D16) (4.2 g, 14.53 mmol) was treated in the same way. The residue from both reactions were combined and purified by chromatography on silica, eluting with a gradient of 0-50% ethyl acetate in cyclohexane to give the title compound (6.4 g). The impure fractions were re-purified by chromatography on silica, eluting with a gradient of 0-30% ethyl acetate in cyclohexane to give another batch of the title compound (1.32 g). LCMS (A): m/z (M+H)+ 304, C8H6IN3O2 requires 303 (acidic).
Quantity
0.872 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1.09 mL
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][C:11]=2[N+:13]([O-:15])=[O:14])[NH:6][CH:5]=1.[CH3:16]I>CN(C=O)C>[I:3][C:4]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][C:11]=2[N+:13]([O-:15])=[O:14])[N:6]([CH3:16])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.872 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
IC1=CNC2=NC=CC(=C21)[N+](=O)[O-]
Step Three
Name
Quantity
1.09 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
IC1=CNC2=NC=CC(=C21)[N+](=O)[O-]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C. for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was then left
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for ca. 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ammonium chloride solution (ca. 150 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×80 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=CN(C2=NC=CC(=C21)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 145.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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